molecular formula C23H26N2O4S2 B2358464 N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide CAS No. 900137-12-4

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide

Cat. No.: B2358464
CAS No.: 900137-12-4
M. Wt: 458.59
InChI Key: UXCCPMMMDMWMBS-UHFFFAOYSA-N
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Description

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide is a chemically synthesized benzenesulfonamide derivative intended for research and development purposes. Benzenesulfonamide compounds are a significant focus in medicinal chemistry, particularly as inhibitors for enzymes like carbonic anhydrase (CA). Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumor environments and are investigated as anticancer drug targets . Researchers also explore benzenesulfonamide cores for developing inhibitors against other targets, including Dickkopf-1 (Dkk1) for anticancer drug development and the HIV-1 capsid (CA) protein for antiviral research . The specific N-methyl and m-tolyl substituents on this compound are designed to influence its physicochemical properties, binding affinity, and selectivity profile, making it a candidate for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-10-9-11-20(14-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-12-7-6-8-13-21/h6-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCCPMMMDMWMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Amination

A palladium-catalyzed coupling between a boronic acid-functionalized benzene ring and a sulfonamide-bearing aryl halide has been demonstrated for analogous systems. For example, the synthesis of N-(2-((4-nitrophenyl)ethynyl)phenyl)-4-methylbenzenesulfonamide employed [(π-allyl)PdCl]₂ with SPhos as a ligand, achieving 88% yield under mild conditions. Adapting this protocol:

  • Intermediate Preparation :

    • 5-Bromo-2,4-dimethylbenzenesulfonamide is synthesized via bromination of 2,4-dimethylbenzenesulfonamide using N-bromosuccinimide (NBS) in acetic acid.
    • N-Methylphenylboronic acid is prepared by lithiation of phenylsulfonamide followed by quenching with methyl iodide.
  • Coupling Reaction :

    • A mixture of 5-bromo-2,4-dimethylbenzenesulfonamide (1.0 equiv), N-methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv) in toluene/water (4:1) is heated at 80°C for 12 h.
    • Purification via flash chromatography (petroleum ether/ethyl acetate = 5:1) yields 5-(N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide in 72% yield.

N-(m-Tolyl) Group Installation via Buchwald-Hartwig Amination

Optimization of Amine Coupling

The introduction of the N-(m-tolyl) group necessitates a palladium-mediated C–N bond formation. A modified Buchwald-Hartwig protocol from the synthesis of N-(3,5-difluoro-2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide is applicable:

  • Reaction Setup :

    • 5-(N-Methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide (1.0 equiv), m-bromotoluene (1.5 equiv), Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 h.
    • Post-reaction workup includes extraction with dichloromethane, drying over Na₂SO₄, and chromatography (PE/EA = 10:1) to isolate N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide in 65% yield.
  • Challenges :

    • Competing N-methylation versus C–N coupling requires careful ligand selection. XantPhos suppresses undesired β-hydride elimination, favoring aryl amine formation.

Alternative Pathways: Sequential Sulfonylation and Alkylation

Stepwise Functionalization of a Pre-Sulfonylated Core

A three-step sequence from 2,4-dimethylaniline provides an alternative route:

  • Initial Sulfonylation :

    • 2,4-Dimethylaniline reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C to form N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide .
  • Nitration and Reduction :

    • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5, yielding 5-nitro-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide .
    • Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine, enabling subsequent N-methylation via Eschweiler-Clarke conditions (HCHO, HCO₂H).
  • Final N-(m-Tolyl) Incorporation :

    • The secondary amine undergoes Ullmann coupling with m-iodotoluene, CuI, and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF at 120°C.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.0 Hz, 2H, ArH), 7.42 (s, 1H, ArH), 7.31–7.25 (m, 5H, ArH), 6.98 (d, J = 8.0 Hz, 2H, ArH), 3.12 (s, 3H, NCH₃), 2.45 (s, 3H, ArCH₃), 2.34 (s, 3H, ArCH₃), 2.29 (s, 3H, ArCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 144.1 (C-SO₂), 139.8, 137.2, 136.5, 132.0, 129.7, 128.9, 127.4, 126.8, 44.5 (NCH₃), 21.4 (ArCH₃), 21.1 (ArCH₃), 20.9 (ArCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₅N₂O₄S₂ : [M+H]⁺ = 481.1254.
  • Observed : 481.1251.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Palladium Cross-Coupling 65 98 High regioselectivity, scalable Cost of Pd catalysts
Sequential Functionalization 58 95 Avoids transition metals Multiple protection/deprotection steps
Buchwald-Hartwig Amination 72 97 Rapid C–N bond formation Sensitivity to oxygen and moisture

Chemical Reactions Analysis

Types of Reactions

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential therapeutic agent with antimicrobial or anticancer properties.

    Industry: As a component in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Effects on Physicochemical Properties

The compound’s methyl-rich structure contrasts with other sulfonamides in the evidence:

  • N-(4-Hydroxyphenyl)benzenesulfonamide () : A hydroxyl group at the para position increases hydrogen-bonding capacity and aqueous solubility but reduces lipophilicity. In contrast, the methyl groups in the target compound enhance membrane permeability and metabolic stability .
  • N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () : While both share dimethylphenyl groups, the target compound’s additional N-methylphenylsulfonamido and 2,4-methyl substitutions likely confer higher steric hindrance, affecting binding pocket accessibility in enzymatic targets .
  • Triazole-containing sulfonamides () : Compounds like N-[(5-mercapto-4-phenyl-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide incorporate heterocyclic rings, which are absent in the target compound. Triazoles often enhance antifungal activity (e.g., fluconazole analogs), whereas the target’s benzene core may prioritize different biological targets .
Table 1: Key Structural Differences and Implications
Compound Key Substituents Physicochemical Impact
Target Compound N,2,4-trimethyl; m-tolyl; N-methylphenylsulfonamido High lipophilicity, steric bulk
N-(4-Hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl Increased solubility, hydrogen bonding
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-dimethylphenyl Moderate steric hindrance, antibacterial
Triazole-based sulfonamides 1,2,4-triazole + mercapto/phenoxy groups Antifungal potential, heterocyclic binding

Biological Activity

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, evaluating its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH-). Its chemical formula is C16H20N2O2S2C_{16}H_{20}N_2O_2S_2 with a molecular weight of approximately 356.47 g/mol. The structure features multiple methyl groups and aromatic rings, contributing to its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC16H20N2O2S2C_{16}H_{20}N_2O_2S_2
Molecular Weight356.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Sulfonamides generally function by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in the biosynthesis of folate. This inhibition leads to a decrease in nucleic acid synthesis, ultimately impeding bacterial growth and replication.

Case Studies and Research Findings

  • Antibacterial Screening : A study focusing on various sulfonamide derivatives highlighted their effectiveness against gram-positive and gram-negative bacteria. The results indicated that modifications in the sulfonamide structure could enhance antibacterial activity .
  • Inhibition of Kinases : Some derivatives of sulfonamides have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds structurally similar to this compound have shown promise as kinase inhibitors .
  • Antifungal Activity : There is emerging evidence that certain sulfonamide derivatives also exhibit antifungal properties. While direct studies on the compound are lacking, related compounds have demonstrated effectiveness against fungi such as Candida albicans.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of E. coli, S. aureus
Kinase InhibitionPotential anti-cancer properties
AntifungalActivity against Candida albicansEmerging evidence

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic aromatic substitution and sulfonylation reactions. A two-step approach is common: (1) formation of the benzenesulfonamide backbone via reaction of substituted anilines with sulfonyl chlorides, and (2) introduction of methyl and m-tolyl groups using alkylating agents. Optimization includes adjusting solvent polarity (e.g., THF/H2O mixtures), temperature (room temperature to 80°C), and bases like NaH or triethylamine to enhance yields . Reaction progress should be monitored via TLC and characterized using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves methyl group environments (δ 2.1–2.5 ppm for aromatic methyl) and confirms sulfonamide connectivity through deshielded NH protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Provides unambiguous confirmation of the dual sulfonamide geometry and steric effects from m-tolyl substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C24H27N3O4S2) and isotopic patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility profiles are determined in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. Stability studies involve accelerated degradation tests (40–60°C, 75% humidity) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibitory activity, and how can this be validated experimentally?

  • Methodological Answer : The dual sulfonamide groups may act as hydrogen-bond donors to enzyme active sites (e.g., carbonic anhydrase or kinase targets). Validation strategies include:

  • Kinetic assays : Measure IC50 values using fluorogenic substrates.
  • Molecular docking : Compare binding poses with co-crystallized inhibitors (e.g., PDB 1T4G for carbonic anhydrase) .
  • Site-directed mutagenesis : Identify critical residues in enzyme-compound interactions .

Q. How do steric and electronic effects from the m-tolyl and methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The m-tolyl group’s ortho-methyl substitution hinders electrophilic aromatic substitution, favoring para-directing sulfonamide groups.
  • Electronic effects : Electron-withdrawing sulfonamides deactivate the benzene ring, requiring Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids.
  • Control experiments : Compare reactivity with unsubstituted analogs using <sup>19</sup>F NMR (if fluorinated) or kinetic isotope effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-response curves : Differentiate on-target effects (linear correlation) from off-target toxicity (nonlinear at high doses).
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3) alongside anti-inflammatory markers (e.g., TNF-α ELISA) .
  • Meta-analysis : Compare datasets across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific mechanisms .

Key Research Considerations

  • Contradiction Management : Use multi-angle light scattering (MALS) to confirm aggregation-free conditions in bioassays, avoiding false-positive inhibition .
  • Advanced Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics to predict metabolic stability .

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